1-[4-(2-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole
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Overview
Description
1-[4-(2-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole: is a chemical compound with the following properties:
Molecular Formula: C22H28N2O2
Average Mass: 352.470 Da
Monoisotopic Mass: 352.215088 Da
ChemSpider ID: 2260715
Preparation Methods
Industrial Production: Similarly, information about industrial-scale production methods is limited. it’s likely that specialized chemical manufacturers employ optimized processes to produce this compound.
Chemical Reactions Analysis
Reactivity: 1-[4-(2-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole may undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: While specific reagents and conditions are not provided, typical reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., alkyl halides).
Major Products: The major products formed during these reactions would depend on the specific reaction conditions and the functional groups present in the compound.
Scientific Research Applications
This compound finds applications in several scientific fields:
- Chemistry : It could serve as a building block for the synthesis of more complex molecules.
- Biology : Researchers might explore its interactions with biological macromolecules.
- Medicine : Investigations into its potential pharmacological properties are warranted.
- Industry : It may have applications in materials science or catalysis.
Mechanism of Action
The precise mechanism by which 1-[4-(2-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole exerts its effects remains unknown. Further studies are needed to elucidate its molecular targets and associated pathways.
Comparison with Similar Compounds
Remember that this information is based on available data, and further research might reveal additional insights.
Properties
Molecular Formula |
C23H29N3O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]methyl]morpholine |
InChI |
InChI=1S/C23H29N3O2/c1-19-8-2-5-11-22(19)28-15-7-6-12-26-21-10-4-3-9-20(21)24-23(26)18-25-13-16-27-17-14-25/h2-5,8-11H,6-7,12-18H2,1H3 |
InChI Key |
UPAFXZOISYEIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CN4CCOCC4 |
Origin of Product |
United States |
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